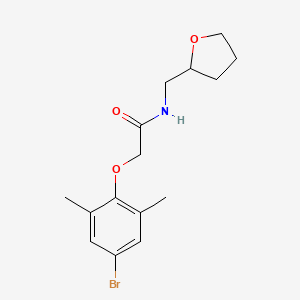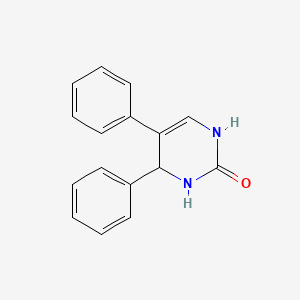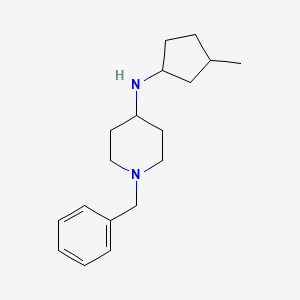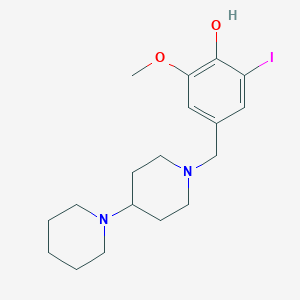
2-(4-bromo-2,6-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-2,6-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide, also known as BRD0705, is a small molecule compound that has shown promising results in scientific research applications. This compound is synthesized through a specific method and has a unique mechanism of action that makes it a valuable tool in biochemical and physiological studies.
Mecanismo De Acción
2-(4-bromo-2,6-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide binds to a specific pocket on the BRD4 protein, known as the bromodomain, and prevents it from interacting with its target genes. This results in the downregulation of gene expression and can lead to changes in cell behavior, such as reduced proliferation or increased apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific cell type and disease model being studied. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis, potentially making it a valuable tool for cancer therapy. In addition, this compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic option for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-bromo-2,6-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide in lab experiments is its high selectivity for the BRD4 protein, which allows for specific modulation of gene expression. However, one limitation is that it may not be effective in all cell types or disease models, as the activity of BRD4 can vary depending on the context.
Direcciones Futuras
There are several future directions for the study of 2-(4-bromo-2,6-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide. One potential avenue is to investigate its therapeutic potential in specific cancer types, such as leukemia or lymphoma. Another direction is to explore its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis or asthma. Additionally, further research is needed to understand the full range of biochemical and physiological effects of this compound and how it may interact with other proteins in the cell.
Métodos De Síntesis
The synthesis of 2-(4-bromo-2,6-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide involves the reaction of 2-(4-bromo-2,6-dimethylphenoxy) acetic acid with tetrahydro-2-furanylmethylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction results in the formation of this compound as a white solid, which can be purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2-(4-bromo-2,6-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide has been extensively studied in scientific research applications due to its ability to selectively inhibit the activity of a specific protein, known as bromodomain-containing protein 4 (BRD4). This protein plays a crucial role in the regulation of gene expression and has been implicated in various diseases, including cancer and inflammation. By inhibiting the activity of BRD4, this compound can modulate gene expression and potentially provide therapeutic benefits for these diseases.
Propiedades
IUPAC Name |
2-(4-bromo-2,6-dimethylphenoxy)-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO3/c1-10-6-12(16)7-11(2)15(10)20-9-14(18)17-8-13-4-3-5-19-13/h6-7,13H,3-5,8-9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVFZRQWPDTSKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NCC2CCCO2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chlorophenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5022633.png)
![3-bromo-N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5022635.png)

![N-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine](/img/structure/B5022648.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5022653.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-chlorobenzamide](/img/structure/B5022664.png)

![N-[4-(aminocarbonyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B5022688.png)

![N-({[4-(1,3-benzothiazol-2-yl)benzyl]amino}carbonothioyl)-2-(4-chlorophenyl)acetamide](/img/structure/B5022707.png)
![4-fluoro-N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]benzamide](/img/structure/B5022711.png)
![N-[1-[(ethylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5022717.png)